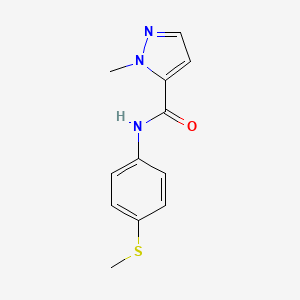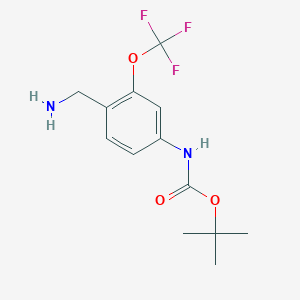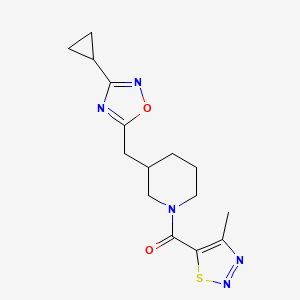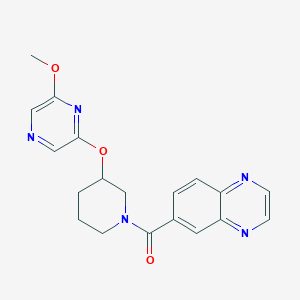![molecular formula C20H23N5O4S B2508969 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852437-76-4](/img/structure/B2508969.png)
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various coupling reactions to introduce different substituents. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves a DCC coupling method and the use of N-hydroxybenzotriazole to yield good results . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to the starting materials and reaction conditions to accommodate the different chemical groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives is characterized by the presence of a triazolo ring fused to a pyridazine ring. The specific compound mentioned would also include a dimethoxyphenyl group and a tetrahydrofuran-methylacetamide moiety. The structure would likely exhibit a degree of rigidity due to the fused ring system, which could influence its binding to biological targets. The presence of sulfur and oxygen atoms could also facilitate interactions with other molecules through hydrogen bonding or other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactions involving triazolopyridazine derivatives can vary widely depending on the functional groups present. The provided papers do not detail reactions for the exact compound , but they do describe the formation of triazoloquinoxaline derivatives through reactions such as azide coupling, which can sometimes yield poor results due to competing decomposition . The reactivity of the compound would be influenced by the electron-donating and withdrawing properties of the substituents, as well as the overall molecular conformation.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Biological Activities
Synthesis Techniques : Research on similar heterocyclic compounds, such as triazolo[4,3-b]pyridazines, involves advanced synthesis techniques. For example, a study describes the synthesis of various heterocycles, including pyridazine analogs, showcasing the pharmaceutical importance of these compounds in medicinal chemistry (Sallam et al., 2021). Another study focuses on the preparation of triazoloquinazolinium betaines, highlighting the structural diversity and potential applications of these molecules (Crabb et al., 1999).
Antioxidant and Antimicrobial Activities : Some compounds within the triazolo[4,3-b]pyridazine class have been evaluated for their antioxidant abilities, with certain derivatives showing significant activity in assays, indicating potential therapeutic applications (Shakir et al., 2017). Antimicrobial activities have also been reported, suggesting these compounds could be valuable in developing new antimicrobial agents (Bhuiyan et al., 2006).
Insecticidal Assessment : Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating the potential of these compounds in agricultural applications (Fadda et al., 2017).
Molecular Docking and Synthesis for Potential Therapeutic Uses
- Studies involving molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and hybrid derivatives have been conducted to explore their interactions with target proteins, offering insights into their potential therapeutic benefits (Flefel et al., 2018).
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-27-15-6-5-13(10-16(15)28-2)20-23-22-17-7-8-19(24-25(17)20)30-12-18(26)21-11-14-4-3-9-29-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZCBMFMEZOLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)




![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)